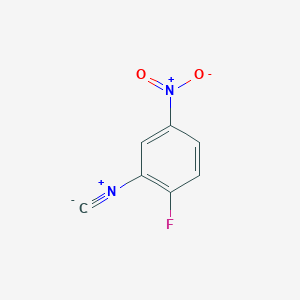

1-Fluoro-2-isocyano-4-nitrobenzene

Description

Properties

IUPAC Name |

1-fluoro-2-isocyano-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYPFGZEEDPOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288580 | |

| Record name | Benzene, 1-fluoro-2-isocyano-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730971-46-7 | |

| Record name | Benzene, 1-fluoro-2-isocyano-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730971-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-2-isocyano-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the transformation of a suitably substituted aniline derivative through formylation followed by dehydration to introduce the isocyano group. The presence of the fluorine and nitro substituents requires careful control of reaction conditions to preserve these functionalities and achieve high purity and yield.

Starting Materials

The common starting material is 4-fluoro-3-nitroaniline or its positional isomer, which undergoes formylation to generate the corresponding formamide intermediate. This intermediate is subsequently dehydrated to yield the isocyanide.

Detailed Preparation Procedures

Formylation of 4-Fluoro-3-nitroaniline

- Reagents: Acetic formic anhydride or a mixture of formic acid and acetic anhydride.

- Solvent: Dichloromethane (DCM).

- Conditions: The aniline is dissolved in DCM and cooled to 0 °C. Acetic formic anhydride is added dropwise, and the mixture is stirred at room temperature for about 2 hours.

- Outcome: Formation of the corresponding formamide intermediate.

Dehydration to Form Isocyanide

- Reagents: Phosphorus oxychloride (POCl3) and triethylamine (Et3N).

- Solvent: Tetrahydrofuran (THF).

- Conditions: The formamide intermediate is treated with POCl3 and Et3N at 0 °C initially, then stirred overnight at room temperature.

- Work-up: The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, dried over anhydrous magnesium sulfate, and concentrated.

- Purification: Column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

- Outcome: Formation of this compound with high purity.

Alternative Synthetic Routes and Modifications

- Nucleophilic Aromatic Substitution (SNAr): The isocyano group can be introduced via SNAr reactions on activated fluoro-nitrobenzene derivatives, where the fluorine atom is displaced by an isocyanide precursor under mild conditions, typically in dichloromethane at room temperature.

- Scale-up Considerations: Literature reports successful synthesis on a 100 mmol scale with yields up to 87% for related isocyanides, indicating potential for preparative scale production with optimization.

Reaction Conditions and Optimization

Purification and Characterization

- Chromatography: Silica gel column chromatography using petroleum ether/ethyl acetate mixtures (ratios between 20:1 and 5:1) is the standard purification step.

- Characterization: ^1H NMR, ^13C NMR, and IR spectroscopy confirm the presence of the isocyano group (characteristic IR absorption near 2140 cm^-1) and the aromatic substitution pattern.

- Yields and Purity: Reported yields range from 70% to 95% depending on scale and conditions, with purity typically exceeding 95% after purification.

Summary of Key Research Findings

- The formylation-dehydration sequence remains the most reliable and widely used method for synthesizing this compound.

- The use of acetic formic anhydride enables efficient formylation at low temperatures, minimizing side reactions.

- Phosphorus oxychloride and triethylamine provide effective dehydration conditions to convert formamides to isocyanides.

- Nucleophilic aromatic substitution reactions allow for further functionalization of the isocyanide moiety, expanding the compound's utility.

- Reaction optimization, including temperature control and base selection, is crucial to prevent hydrolysis of the sensitive isocyano group.

- Scale-up to multi-gram quantities has been demonstrated with good yields and reproducibility, supporting potential industrial applications.

Chemical Reactions Analysis

1-Fluoro-2-isocyano-4-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions. .

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could result in the replacement of the fluorine atom with another substituent .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isocyano-4-nitrobenzene primarily involves nucleophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The isocyano group can also participate in various chemical reactions, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct substitution pattern differentiates it from structurally related aromatic derivatives. Below, key comparisons are made based on substituent positions, functional group interactions, and reactivity.

Table 1: Structural and Functional Comparison

Key Findings :

Electronic Effects: The ortho positioning of the isocyano and nitro groups in this compound creates steric hindrance and electronic repulsion, reducing stability compared to para-substituted analogs like 1-fluoro-4-isocyano-2-nitrobenzene. This affects reaction yields in amine couplings (e.g., Procedure A in ). Methoxy-substituted analogs (e.g., 1-fluoro-4-methoxy-2-nitrobenzene) exhibit reduced electrophilicity due to the electron-donating nature of -OCH₃, unlike the electron-withdrawing isocyano group .

The nitro group at position 4 enhances meta-directing effects, influencing regioselectivity in electrophilic substitutions compared to nitro groups at position 2 .

Safety and Handling: Isocyano-containing compounds require stringent handling due to toxicity (similar to cyanides), while methoxy or amino derivatives (e.g., 4-fluoro-2-nitroaniline) pose lower acute risks but still require precautions against inhalation .

Q & A

Basic: What are the standard synthetic routes for 1-fluoro-2-isocyano-4-nitrobenzene?

Methodological Answer:

A common approach involves substituting a halogen or nitro group with an isocyano moiety. For example, 1-fluoro-4-isocyano-2-nitrobenzene can be synthesized by reacting 1-fluoro-2-nitro-4-halobenzene (e.g., bromo or chloro derivatives) with a cyanide source under nucleophilic substitution conditions. Alternatively, primary amines can react with thiourea derivatives followed by desulfurization to introduce the isocyano group .

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Dissolve 1-fluoro-2-nitro-4-bromobenzene (1 mmol) in DCM | Substrate activation |

| 2 | Add NaCN (2 mmol) and stir at RT for 2 hours | Nucleophilic substitution |

| 3 | Purify via column chromatography (PE/EtOAc 20:1) | Yield: ~70% |

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

Key techniques include:

- NMR : <sup>19</sup>F NMR identifies fluorine environment (δ ~ -110 ppm for aromatic F). <sup>13</sup>C NMR detects the isocyano carbon (δ ~150–160 ppm) .

- IR : Strong absorption at ~2100–2150 cm<sup>-1</sup> confirms the isocyano group .

- MS : Molecular ion peaks (e.g., m/z 180 for C7H3FN2O2<sup>+</sup>) validate molecular weight .

Expected Data (From Analogous Compounds in ):

| Property | Value | Technique |

|---|---|---|

| Melting Point | 22–24°C | DSC |

| Boiling Point | 204–206°C | Distillation |

| IR (Isocyano) | 2120 cm<sup>-1</sup> | FT-IR |

Basic: What are the key reactivity patterns of the isocyano and nitro groups in this compound?

Methodological Answer:

- Isocyano Group : Reacts with amines to form ureas or with aldehydes in Ugi reactions. The electron-withdrawing nitro group enhances electrophilicity, accelerating nucleophilic additions .

- Nitro Group : Reduces to an amine under H2/Pd-C, enabling further functionalization. Nitro displacement is possible with strong nucleophiles (e.g., thiols) .

Advanced: How to optimize reaction conditions for introducing functional groups at specific positions?

Methodological Answer:

Use directed ortho-metalation (DoM) to functionalize the aromatic ring. The fluorine atom acts as a directing group. For example:

Treat substrate with LDA at -78°C to deprotonate the ortho position.

Quench with electrophiles (e.g., DMF for formylation) .

Critical Variables:

- Temperature (-78°C prevents side reactions).

- Electrophile stoichiometry (1.2–1.5 eq. for complete conversion).

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Contradiction Example : Discrepancy between <sup>1</sup>H NMR integration and expected proton counts.

- Solution :

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible precursors by analyzing bond dissociation energies and reaction databases .

- DFT Calculations : Simulate transition states to predict regioselectivity in electrophilic substitutions (e.g., nitration at meta vs. para positions) .

Example Workflow:

| Step | Tool/Parameter | Outcome |

|---|---|---|

| 1 | Pistachio (Template_relevance) | Prioritizes isocyano introduction via SNAr |

| 2 | DFT (B3LYP/6-31G*) | Confirms nitro group’s electron-withdrawing effect |

Safety: What protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.